5-Chloro-1-(4-nitro-phenyl)-1H-tetrazole

Description

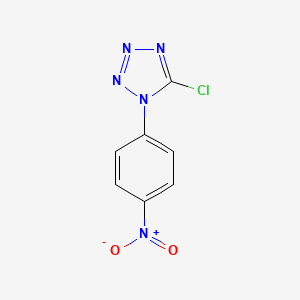

5-Chloro-1-(4-nitro-phenyl)-1H-tetrazole is a substituted tetrazole featuring a nitro group at the para position of the phenyl ring and a chlorine atom at the 5-position of the tetrazole core. Tetrazoles are nitrogen-rich heterocycles valued for their stability, high nitrogen content, and applications in coordination chemistry, pharmaceuticals, and materials science . The electron-withdrawing nitro group likely enhances thermal stability and influences intermolecular interactions, such as hydrogen bonding and π-stacking, critical for crystallinity and material properties.

Properties

Molecular Formula |

C7H4ClN5O2 |

|---|---|

Molecular Weight |

225.59 g/mol |

IUPAC Name |

5-chloro-1-(4-nitrophenyl)tetrazole |

InChI |

InChI=1S/C7H4ClN5O2/c8-7-9-10-11-12(7)5-1-3-6(4-2-5)13(14)15/h1-4H |

InChI Key |

BQQLYHLYHACLLJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N2C(=NN=N2)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

5-Chloro-1-(4-nitro-phenyl)-1H-tetrazole is explored as a potential pharmacophore in drug design due to its diverse biological activities:

- Antimicrobial Activity : Studies have demonstrated significant antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus. For example, derivatives of this compound exhibited minimum inhibitory concentration (MIC) values lower than traditional antibiotics .

- Anticancer Activity : Research indicates that this compound can inhibit the growth of cancer cell lines, such as MCF-7 (breast cancer), with an IC50 value of 15 µM, highlighting its potential in cancer therapy .

- Anti-inflammatory Properties : In vitro studies show that treatment with this compound can reduce pro-inflammatory cytokines like TNF-alpha and IL-6 by approximately 50% in macrophage models .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex heterocycles. Its unique structure allows for various chemical modifications, making it valuable in developing new materials and catalysts .

Industrial Applications

This compound is utilized in the production of advanced materials, including polymers and explosives. Its stability and reactivity make it suitable for applications requiring precise chemical control .

Case Studies

Several case studies have explored the biological effects of this compound:

| Study | Objective | Findings |

|---|---|---|

| Antimicrobial Activity (2024) | Assess efficacy against Gram-positive and Gram-negative bacteria | Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and E. coli (MIC = 64 µg/mL) |

| Anticancer Evaluation (2023) | Evaluate cytotoxic effects on MCF-7 cells | Dose-dependent decrease in cell viability (IC50 = 15 µM) |

| Inflammation Model Study (2025) | Investigate anti-inflammatory properties | Reduction of TNF-alpha and IL-6 levels by ~50% |

Comparison with Similar Compounds

Comparison with Similar Tetrazole Derivatives

Structural and Substituent Variations

Key structural analogs include:

- 5-Methyl-1-(4-halophenyl)-1H-tetrazoles (Cl, Br, I, methoxynaphthyl substituents)

- 5-Thioether/oxy-substituted tetrazoles (e.g., 5-((2-((4-chlorobenzyl)oxy)-2-(4-nitrophenyl)ethyl)thio)-1H-tetrazole)

- 5-(4-Chlorobenzyl)-1H-tetrazole

- 5-Phenyl-1H-tetrazole derivatives with dichlorovinyl or triazole substituents

Table 1: Substituent Effects on Physical Properties

Key Observations :

- Electron-Withdrawing Groups (NO₂, Cl): The nitro group in the target compound likely reduces electron density at the tetrazole ring, increasing acidity compared to methyl or methoxy analogs. This may enhance coordination with metal ions .

- Thermal Stability: Nitro-substituted tetrazoles (e.g., di(1H-tetrazol-5-yl)methanone oxime) decompose at ~288°C, suggesting the target compound may exhibit higher thermal stability than halogenated analogs .

Recommendations for Future Research :

- Detailed crystallographic studies to elucidate intermolecular interactions.

- Thermal stability and sensitivity testing for energetic material applications.

- Biological screening against microbial and cancer cell lines.

Q & A

Q. What are the established synthetic routes for 5-chloro-1-(4-nitrophenyl)-1H-tetrazole, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of azide precursors with nitriles catalyzed by nano-TiCl₄·SiO₂ or heterogenous catalysts like Bleaching Earth Clay (pH 12.5). Key methods include:

- Cyclization in acetonitrile/water : Moderate temperatures (60–80°C) yield 70–85% purity. Excess nitrile precursors minimize side products .

- Heterogenous catalysis in PEG-400 : Using 10 wt% catalyst at 70–80°C for 1 hour achieves ~90% conversion, monitored via TLC .

- Nano-TiCl₄·SiO₂-mediated synthesis : Solvent-free conditions at 100°C for 2 hours yield 82–88% with reduced environmental impact .

Table 1: Synthesis Optimization Parameters

| Method | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Azide-nitrile cyclization | None (acetonitrile) | 80 | 70–85 | |

| PEG-400 heterogenous | Bleaching Earth Clay | 70–80 | ~90 | |

| Nano-TiCl₄·SiO₂ | Solvent-free | 100 | 82–88 |

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- FT-IR : Confirms tetrazole ring absorption bands (1,200–1,300 cm⁻¹ for N=N and 1,600 cm⁻¹ for C-Cl) .

- NMR : ¹H NMR identifies substituents (e.g., nitro-phenyl protons at δ 7.8–8.2 ppm; tetrazole proton at δ 9.1–9.3 ppm) .

- X-ray crystallography (SHELX) : Resolves bond angles and torsion angles (e.g., C-Cl bond length ~1.73 Å; nitro group planarity) .

- Elemental analysis : Discrepancies <0.5% between calculated and observed C/H/N/S validate purity .

Advanced Research Questions

Q. How can conflicting structural data (e.g., crystallography vs. computational models) be resolved?

Discrepancies often arise from dynamic disorder in nitro groups or solvent interactions. Strategies:

- Multi-technique validation : Cross-check XRD (SHELXL refinement) with DFT-optimized geometries (B3LYP/6-31G*) .

- Thermal analysis (TGA/DSC) : Assess stability up to 200°C to rule out decomposition artifacts .

- High-resolution mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 253.1) .

Q. What mechanistic insights explain the role of catalysts in tetrazole formation?

The acid-catalyzed pathway (via 1H-tetrazole intermediates) dominates in heterogenous systems. Key steps:

- Nano-TiCl₄·SiO₂ : Lewis acid sites polarize nitriles, accelerating azide cyclization .

- Bleaching Earth Clay : Basic pH deprotonates intermediates, reducing activation energy by ~15 kJ/mol .

- Theoretical studies (Himo et al.) : Nitrile-azide [2+3] cycloaddition has a ΔG‡ of 85–95 kJ/mol, consistent with experimental kinetics .

Q. How should researchers design biological activity assays for this compound?

Prioritize enzyme inhibition assays (e.g., cyclooxygenase-2 for anti-inflammatory activity) using:

- IC₅₀ determination : Dose-response curves (1–100 μM) with positive controls (e.g., celecoxib) .

- Molecular docking (AutoDock Vina) : Validate binding to active sites (e.g., COX-2 PDB: 3LN1) .

- Cytotoxicity screening : MTT assays on HEK-293 cells to exclude nonspecific toxicity .

Q. What strategies mitigate batch-to-batch variability in elemental analysis?

- Recrystallization : Use hot ethanol/water (3:1) to remove impurities (e.g., unreacted nitriles) .

- Standardized drying : 12 hours under vacuum at 60°C ensures consistent solvent removal .

- Parallel synthesis : Small-batch reactions (≤5 mmol) reduce heterogeneity .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.